3-Chloro-4-ethoxypyridine
Description
3-Chloro-4-ethoxypyridine is a halogenated pyridine derivative featuring a chlorine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The chloro group enhances electrophilic reactivity, while the ethoxy group contributes electron-donating properties, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
3-chloro-4-ethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGODDTAVWQDCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720897 | |
| Record name | 3-Chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-32-7 | |
| Record name | 3-Chloro-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxypyridine typically involves the regioselective lithiation of 3-chloro-2-ethoxypyridine. This process is followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (−78 °C). The reaction mixture is then heated to 75 °C to produce 3,4-pyridynes . This method allows for the effective synthesis of highly decorated pyridines.
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow setups to ensure efficient and scalable synthesis. This approach is particularly useful for producing large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-ethoxypyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-Chloro-4-ethoxypyridine has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the development of biologically active molecules and as a building block for pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to desired biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Modulation : The ethoxy group in this compound likely improves solubility in polar solvents compared to methyl or trimethylsilyl analogs. However, its larger size may reduce reactivity in sterically hindered reactions .
- Halogen Effects : Iodo and chloro substituents (e.g., in ethyl 2-chloro-4-iodopyridine-3-carboxylate) enhance electrophilicity, making these compounds versatile in cross-coupling reactions .
Research Findings and Industrial Relevance
- Catalytic Utility : The trimethylsilyl-ethynyl group in 4-chloro-3-((trimethylsilyl)ethynyl)pyridine highlights the role of silicon in stabilizing reactive intermediates, a feature that could be explored in ethoxy analogs .
- Scale-Up Feasibility : Suppliers like GEO Organics emphasize the commercial availability of pyridine derivatives (e.g., 3-chloro-4-methylpyridine) in multi-kilogram batches, indicating industrial interest in scalable halogenated pyridine synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
